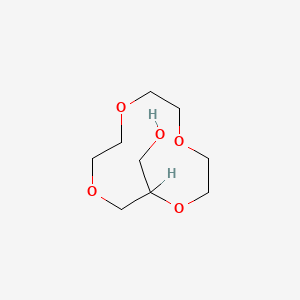
Ácido 3-yodofenilborónico
Descripción general
Descripción
3-Iodophenylboronic acid is a compound with the molecular formula C6H6BIO2 . It is a boronic acid derivative where the boron atom is attached to an iodophenyl group .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 3-Iodophenylboronic acid, often involves the addition of organometallic reagents to boranes . Another strategy is the reaction of triarylboranes with a ligand . A recent study reported the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Iodophenylboronic acid consists of a boron atom attached to an iodophenyl group . The compound has a molecular weight of 247.83 g/mol .
Chemical Reactions Analysis
3-Iodophenylboronic acid is involved in various chemical reactions. It is used in the aerobic oxidative coupling with arenes, coupling with acetals, and the synthesis of inhibitors of homoserine transacetylase . It also participates in Boron-Heck arylation with alkenes and N-arylation Heck reactions with electrophilic alkenes .
Physical And Chemical Properties Analysis
3-Iodophenylboronic acid has a density of 2.0±0.1 g/cm3, a boiling point of 358.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.8±28.4 °C . The compound has a molar refractivity of 46.2±0.4 cm3 .
Aplicaciones Científicas De Investigación
Acoplamiento Oxidativo Aeróbico con Arenos
El ácido 3-yodofenilborónico se utiliza como reactivo en el acoplamiento oxidativo aeróbico con arenos . Este proceso implica la reacción de arenos con oxígeno en presencia de un catalizador para formar compuestos biarílicos, que son importantes en la industria farmacéutica y la ciencia de los materiales .
Acoplamiento con Acetales
Otra aplicación del ácido 3-yodofenilborónico es en el acoplamiento con acetales . Esta reacción es útil en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono .
Síntesis de Inhibidores de la Homoserina Transacetilasa
El ácido 3-yodofenilborónico también se utiliza en la síntesis de inhibidores de la homoserina transacetilasa . Estos inhibidores pueden usarse potencialmente en el desarrollo de nuevos antibióticos .
Arilación de Boro-Heck con Alquenos
El compuesto está involucrado en la arilación de Boro-Heck con alquenos . Esta reacción es un paso clave en la síntesis de muchas moléculas orgánicas complejas, incluyendo productos naturales y fármacos .
N-Arilación
La N-Arilación es otra aplicación del ácido 3-yodofenilborónico . Esta reacción se utiliza en la síntesis de diversos compuestos orgánicos, incluyendo fármacos y materiales .
Reacciones de Heck con Alquenos Electrofílicos
El ácido 3-yodofenilborónico se utiliza en reacciones de Heck con alquenos electrofílicos . La reacción de Heck es una herramienta poderosa en la síntesis orgánica para la formación de enlaces carbono-carbono .
Aplicaciones de Detección
Los ácidos borónicos, incluido el ácido 3-yodofenilborónico, se utilizan cada vez más en diversas áreas de investigación, incluyendo aplicaciones de detección . Interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que los hace útiles en diversas aplicaciones de detección .
Marcado Biológico y Manipulación de Proteínas
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el marcado biológico, la manipulación y la modificación de proteínas . Esto hace que el ácido 3-yodofenilborónico sea una herramienta valiosa en la investigación bioquímica .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Iodophenylboronic acid is a reactant involved in various chemical reactions . It is used in the synthesis of inhibitors of homoserine transacetylase , a key enzyme involved in the biosynthesis of methionine, an essential amino acid .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is involved in aerobic oxidative coupling with arenes, coupling with acetals, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .
Biochemical Pathways
The biochemical pathways affected by 3-Iodophenylboronic acid are those involved in the synthesis of inhibitors of homoserine transacetylase . This includes the methionine biosynthesis pathway .
Pharmacokinetics
Boronic acids are generally known to have good bioavailability and are often used in drug design due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The result of the action of 3-Iodophenylboronic acid is the synthesis of inhibitors of homoserine transacetylase . This can potentially lead to the inhibition of methionine biosynthesis, affecting protein synthesis and other methionine-dependent biological processes .
Action Environment
The action of 3-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other reactants and catalysts can also influence the compound’s efficacy in chemical reactions .
Análisis Bioquímico
Biochemical Properties
3-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of inhibitors of homoserine transacetylase, an enzyme crucial in the biosynthesis of amino acids . Additionally, 3-Iodophenylboronic acid participates in aerobic oxidative coupling with arenes and coupling with acetals . These interactions are primarily based on the boronic acid moiety’s ability to form reversible covalent bonds with diol-containing biomolecules.
Cellular Effects
3-Iodophenylboronic acid influences various cellular processes. It has been shown to interact with cell signaling pathways, affecting gene expression and cellular metabolism. For example, its interaction with diol groups in saccharides can enhance molecular recognition in capillary electrophoresis systems . This interaction can modulate cell signaling pathways by altering the availability of key signaling molecules. Furthermore, 3-Iodophenylboronic acid can impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-Iodophenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites. For example, it can inhibit homoserine transacetylase by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding . Additionally, 3-Iodophenylboronic acid can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodophenylboronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodophenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 3-Iodophenylboronic acid in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Iodophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, 3-Iodophenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3-Iodophenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, it participates in the synthesis of inhibitors of homoserine transacetylase, affecting the metabolic flux of amino acid biosynthesis . Additionally, 3-Iodophenylboronic acid can influence metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Iodophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, 3-Iodophenylboronic acid can be transported into cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, it can bind to proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of 3-Iodophenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, 3-Iodophenylboronic acid can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins .
Propiedades
IUPAC Name |
(3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEUXWXIMNEIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370252 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221037-98-5 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


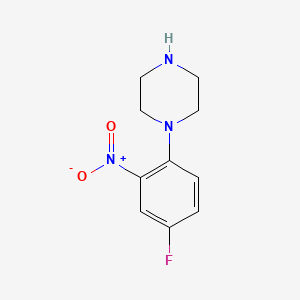
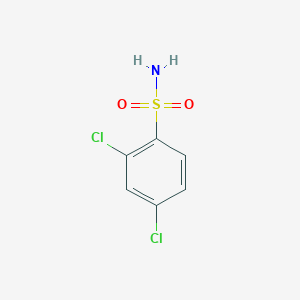





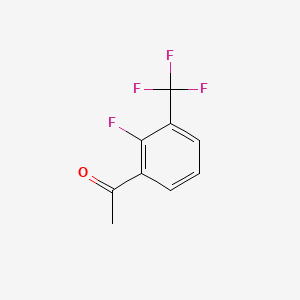
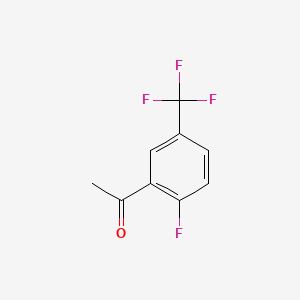
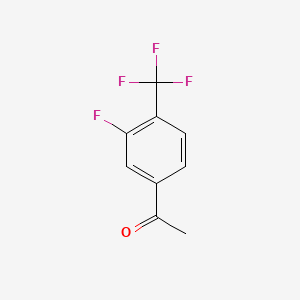

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)

